
1,2,3-Trichloro-5-(trifluoromethyl)benzene
Overview
Description
1,2,3-Trichloro-5-(trifluoromethyl)benzene (CAS: 50594-82-6) is a halogenated aromatic compound with the molecular formula C₇H₂Cl₃F₃ and a molecular weight of 249.45 g/mol . It features three chlorine atoms at the 1, 2, and 3 positions of the benzene ring and a trifluoromethyl (-CF₃) group at position 5. This structural configuration confers unique electronic and steric properties, making it valuable as a synthetic intermediate in pharmaceuticals, agrochemicals, and specialty chemicals . The compound is typically a solid at room temperature and is used in laboratory settings as a reference material or precursor for derivatization reactions . Its synthesis and applications are closely tied to the electronic effects of the -CF₃ group, which enhances stability and influences reactivity in substitution reactions .
Mechanism of Action
Target of Action
The primary targets of 3,4,5-Trichlorobenzotrifluoride are the respiratory system, skin, and eyes . This compound interacts with these targets, causing various physiological responses.
Mode of Action
3,4,5-Trichlorobenzotrifluoride interacts with its targets primarily through irritation. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . The interaction of this compound with its targets leads to these changes.
Result of Action
The molecular and cellular effects of 3,4,5-Trichlorobenzotrifluoride’s action primarily involve irritation and inflammation. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4,5-Trichlorobenzotrifluoride. For instance, the compound’s irritant properties may be enhanced in dry environments, which can lead to increased skin, eye, and respiratory irritation. Furthermore, the compound’s stability may be affected by factors such as temperature and pH .
Biological Activity
1,2,3-Trichloro-5-(trifluoromethyl)benzene is an organochlorine compound characterized by a benzene ring with three chlorine substituents and a trifluoromethyl group. Its unique structure influences its biological activity and potential applications in various fields, including environmental science and pharmaceuticals. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
This compound has the molecular formula C7H2Cl3F3 and a CAS number of 66682-07-3. The presence of multiple chlorine atoms and a trifluoromethyl group enhances its reactivity. The mechanism of action involves interactions with various biological molecules, particularly enzymes and proteins. The trichloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and leading to changes in cellular processes.
Toxicological Studies
Research indicates that this compound exhibits significant toxicological effects. A study highlighted its potential as a bactericide and fungicide, showing effectiveness against various microbial strains . The compound's high degree of chlorination makes it more reactive compared to less chlorinated analogs, which may contribute to its biological activity.
Environmental Impact
Due to its persistence in the environment, this compound poses risks to ecological systems. Its degradation products can include trifluoroacetic acid (TFA), which has been studied for its environmental implications . Understanding the degradation pathways is crucial for assessing the compound's safety profile.
Case Studies
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of chlorinated compounds, this compound was tested against several bacterial strains. The results indicated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus.
Case Study 2: Environmental Degradation
Research on the photolytic degradation of trifluoromethyl compounds revealed that this compound undergoes transformation under UV light exposure. The degradation process leads to the formation of TFA and other byproducts, raising concerns about its environmental persistence and bioaccumulation potential .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Chemical Properties and Structure
1,2,3-Trichloro-5-(trifluoromethyl)benzene has the molecular formula and a molecular weight of 267.44 g/mol. Its structure features three chlorine atoms and one trifluoromethyl group attached to a benzene ring, contributing to its unique reactivity and stability.
Organic Synthesis
This compound is primarily used as a precursor in organic synthesis. Its chlorinated structure allows it to participate in various chemical reactions:
- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions where the chlorine atoms can be replaced by other substituents using reagents like nitric acid or sulfuric acid.
- Nucleophilic Substitution : The chlorine atoms can be substituted by nucleophiles such as hydroxide ions or amines under basic conditions .
Table 1: Common Reactions Involving this compound
Reaction Type | Example Products | Reagents Used |
---|---|---|
Electrophilic Aromatic Substitution | 1,2,3-Trichloro-5-(hydroxymethyl)benzene | Nitric acid, sulfuric acid |
Nucleophilic Substitution | 1,2,3-Trichloro-5-(aminomethyl)benzene | Sodium hydroxide, ammonia |
Oxidation | 1,2,3-Trichloro-5-(trifluoromethyl)benzoic acid | Potassium permanganate |
Biological Research
This compound is utilized in biological studies to investigate the effects of halogenated aromatic compounds on biological systems. Its reactivity makes it a valuable tool for understanding the mechanisms of toxicity and biological interactions of chlorinated compounds .
Pharmaceutical Development
In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of biologically active compounds. It is particularly relevant in the development of agrochemicals and pharmaceuticals due to its ability to modify biological activity through structural changes .
Industrial Applications
This compound is also employed in various industrial processes:
- Production of Specialty Chemicals : The compound is used in the manufacture of dyes, pigments, and polymers.
- Intermediate for Complex Organic Compounds : Its unique structure allows it to be an intermediate in synthesizing more complex molecules used in various applications .
Case Study 1: Environmental Impact Assessment
Research conducted on the environmental implications of chlorinated compounds like this compound indicates that their stability can lead to accumulation in ecosystems. Studies have shown that such compounds can persist in the environment and potentially disrupt ecological balances .
Case Study 2: Pharmaceutical Synthesis Optimization
A study focused on optimizing the synthesis process for pharmaceuticals involving this compound highlighted its role as a key intermediate that enhances yield and reduces by-products when used in controlled reactions with specific catalysts .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to structurally related halogenated benzenes, focusing on substituent patterns, physicochemical properties, and applications:
Physicochemical and Reactivity Differences
- Electron-Withdrawing Effects : The -CF₃ group in this compound strongly withdraws electrons via inductive effects, enhancing the stability of intermediates in nucleophilic aromatic substitution (NAS) reactions. In contrast, 1,3,5-Trichlorobenzene lacks this effect, reducing its utility in medicinal chemistry .
- Solubility and Polarity: The trifluoromethyl group increases hydrophobicity compared to methyl or amino-substituted analogs (e.g., 1,2,5-Trichloro-3-methylbenzene), making the target compound more suitable for non-aqueous reaction systems .
- Reactivity with Amino Groups: Derivatives like 5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine exhibit higher reactivity in condensation reactions due to the presence of -NH₂ groups, whereas the target compound’s chlorine atoms favor elimination or substitution pathways .
Preparation Methods
Detailed Preparation Methods
Chlorination and Fluorination via Halogen Exchange
A key method involves the chlorination of trifluoromethylbenzene derivatives followed by fluorination of trichloromethyl groups to achieve the trifluoromethyl substituent on a trichlorinated benzene ring.
- Starting from 1,3-bis-(trichloromethyl)benzene, fluorination is performed using anhydrous hydrogen fluoride in an autoclave at temperatures ranging from 50°C to 100°C under pressures up to 25 bars. This reaction replaces chlorine atoms with fluorine in the trichloromethyl groups, forming trifluoromethyl groups.
- The reaction mixture is cooled, pressure released, and the product is washed with dilute hydrochloric acid and water to remove inorganic residues.
- Fractional distillation under reduced pressure isolates the desired 1,2,3-trichloro-5-(trifluoromethyl)benzene with yields reported around 31.5% to 64.7% depending on conditions and starting materials.
Catalytic Halogenation Using Aluminum Chloride and Hydrogen Chloride
- A mixture of 1,3-bis-(trichloromethyl)benzene and 1,3-bis-(trifluoromethyl)benzene is treated with aluminum chloride catalyst under hydrogen chloride atmosphere at temperatures between 70°C and 140°C.
- The reaction is conducted in a stirred kettle or autoclave, with hydrogen chloride pressure maintained around 1.5 bars.
- This process facilitates halogen exchange and rearrangement, producing 1-trifluoromethyl-5-trichloromethyl-2-chlorobenzene and related compounds.
- After reaction completion, the catalyst is filtered off, and the product mixture is purified by fractional distillation.
Use of Organometallic Reagents and Phase Transfer Catalysts
- Alternative synthetic routes involve the reaction of haloarenes with organometallic reagents derived from trifluoroacetic acid derivatives.
- The reaction is performed in polar organic solvents such as tetrahydrofuran, dimethylformamide, or sulfolane.
- Phase transfer catalysts, especially phosphonium salts, facilitate the introduction of trifluoromethyl groups by reaction with alkali metal fluorides (e.g., KF, LiF, NaF).
- Reaction temperatures range from -80°C to 50°C, optimizing selectivity and yield.
Reaction Conditions and Yields
Preparation Step | Reagents/Conditions | Temperature (°C) | Pressure (bars) | Yield (%) | Notes |
---|---|---|---|---|---|
Fluorination of 1,3-bis-(trichloromethyl)benzene | Anhydrous hydrogen fluoride, autoclave | 50–100 | 2–25 | 31.5–64.7 | Requires careful pressure control |
Halogenation with AlCl3 and HCl | Aluminum chloride catalyst, hydrogen chloride | 70–140 | ~1.5 | 39–47 | Stirred kettle or autoclave, fractional distillation |
Organometallic trifluoromethylation | Alkali metal fluoride, phase transfer catalyst, polar solvents | -80 to 50 | Atmospheric | Not specified | Low temperature favors selectivity |
Purification and Analysis
- The reaction mixtures are typically subjected to fractional distillation under reduced pressure to separate the desired product from by-products and unreacted starting materials.
- Gas chromatography is used to analyze the composition of the reaction mixtures, confirming the presence and purity of this compound.
- Washing with dilute hydrochloric acid and water removes inorganic residues and catalyst remnants.
Summary of Key Research Findings
- The fluorination of trichloromethyl groups using anhydrous hydrogen fluoride is a critical step to introduce trifluoromethyl substituents on chlorinated benzene rings.
- Aluminum chloride catalysis under hydrogen chloride atmosphere enables selective halogen exchange and chlorination, facilitating the synthesis of mixed halogenated trifluoromethylbenzenes.
- Phase transfer catalysis and organometallic reagents provide alternative routes with potential for milder conditions and improved selectivity.
- Yields vary widely depending on reaction conditions, with fractional distillation and careful purification essential for isolating high-purity products.
Properties
IUPAC Name |
1,2,3-trichloro-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKFIAIRSQOXJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198633 | |
Record name | 1,2,3-Trichloro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50594-82-6 | |
Record name | 3,4,5-Trichlorobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50594-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Trichloro-5-(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Trichloro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-trichloro-5-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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